N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide, also known as CNB-001, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide is that it has been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported. However, one limitation is that there is limited data on the pharmacokinetics and pharmacodynamics of this compound, which may make it difficult to translate preclinical findings to clinical trials.
Future Directions
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on further elucidating the mechanism of action of this compound, particularly with regard to its effects on the Nrf2 pathway. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, this compound has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-12-6-5-9(7-13(12)18(20)21)17-15(19)11-8-22-14-4-2-1-3-10(11)14/h1-8H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWYBHFSPCWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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